Methyl 2-(4-ethylpiperazin-1-YL)benzoate

Description

Structural Context and Molecular Architecture of Methyl 2-(4-ethylpiperazin-1-YL)benzoate

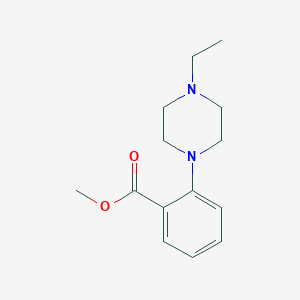

This compound is a disubstituted benzene (B151609) derivative characterized by the presence of a methyl ester and an N-ethylpiperazine group attached to a central benzene ring. The systematic name indicates a methyl benzoate (B1203000) core where the piperazine (B1678402) ring is linked at the second carbon atom (ortho position) of the benzoate structure. The ethyl group is attached to the nitrogen atom at the fourth position of the piperazine ring. This specific arrangement of functional groups imparts a unique three-dimensional geometry and electronic distribution to the molecule, which are critical determinants of its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)c1ccccc1N1CCN(CC)CC1 |

| LogP | 2.5 (Predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Note: Some properties are estimated based on computational models.

Significance of Benzoate and Piperazine Scaffolds in Modern Chemical Research

The benzoate and piperazine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in a wide range of biologically active compounds.

The benzoate moiety, an ester of benzoic acid, is a common structural unit in both natural products and synthetic molecules. wikipedia.org Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial and antifungal properties. researchgate.netresearchgate.net The aromatic ring and the ester group of the benzoate scaffold can engage in various intermolecular interactions, such as π-stacking and hydrogen bonding, which are crucial for binding to biological targets. Furthermore, the metabolic stability and pharmacokinetic properties of drug candidates can often be fine-tuned by modifying the benzoate core. nih.gov

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. researchgate.net This scaffold is a cornerstone in drug design, with numerous approved drugs incorporating this moiety. rsc.orgmdpi.com Its prevalence is attributed to several advantageous properties. The two nitrogen atoms can be readily functionalized, allowing for the introduction of diverse substituents to modulate a compound's physicochemical and pharmacological properties. tandfonline.com The piperazine ring can exist in a stable chair conformation and its nitrogen atoms can act as hydrogen bond acceptors or be protonated at physiological pH, thereby enhancing water solubility and bioavailability. mdpi.com Piperazine derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and central nervous system activities. nih.govbenthamdirect.comresearchgate.net

Overview of Research Trajectories for Piperazine- and Benzoate-Containing Organic Compounds

The integration of benzoate and piperazine scaffolds into a single molecular entity, as seen in this compound, represents a strategic approach in the quest for novel bioactive compounds. Current research trends for molecules containing these scaffolds are diverse and continue to expand.

In the realm of piperazine-containing compounds , a significant research focus is on the development of targeted therapies for cancer. researchgate.net The piperazine moiety is a key component of several successful kinase inhibitors. mdpi.com Additionally, the versatility of the piperazine scaffold is being exploited to design novel agents for neurodegenerative diseases, leveraging its ability to interact with various receptors and enzymes in the central nervous system. researchgate.net The development of new antimicrobial agents to combat drug-resistant pathogens is another active area of research for piperazine derivatives. benthamdirect.com

For benzoate-containing compounds , research is actively exploring their potential in developing new anti-inflammatory and analgesic drugs. The ability of the benzoate structure to mimic endogenous molecules allows for the design of potent and selective inhibitors of key enzymes involved in inflammatory pathways. Furthermore, the investigation of benzoate derivatives as anticancer agents is a promising avenue, with studies focusing on their ability to induce apoptosis and inhibit cell proliferation. researchgate.net The use of benzoate scaffolds in the development of new materials, such as liquid crystals and polymers, is also a growing area of interest due to their rigid structure and potential for self-assembly.

The combination of these two powerful scaffolds in this compound suggests a molecule with a high potential for biological activity. The specific ortho-substitution pattern on the benzoate ring, coupled with the N-ethylpiperazine, creates a distinct chemical entity whose properties are yet to be fully explored. Future research on this and similar compounds will likely focus on elucidating their structure-activity relationships and evaluating their potential in various therapeutic areas, guided by the rich chemical and pharmacological history of their constituent parts.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-ethylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-3-15-8-10-16(11-9-15)13-7-5-4-6-12(13)14(17)18-2/h4-7H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRGPHKGLDKAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001209740 | |

| Record name | Benzoic acid, 2-(4-ethyl-1-piperazinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820640-78-5 | |

| Record name | Benzoic acid, 2-(4-ethyl-1-piperazinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820640-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(4-ethyl-1-piperazinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for Methyl 2 4 Ethylpiperazin 1 Yl Benzoate

Retrosynthetic Dissection and Identification of Key Synthetic Intermediates for Methyl 2-(4-ethylpiperazin-1-YL)benzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals three primary bond disconnections that suggest logical forward synthetic routes.

The key disconnections are:

C-N Bond Disconnection: Cleavage of the bond between the benzene (B151609) ring and the piperazine (B1678402) nitrogen. This is one of the most common strategies, suggesting a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. This approach identifies Methyl 2-halobenzoate (where the halogen is typically F, Cl, Br, or I) and N-ethylpiperazine as the key intermediates.

N-Alkyl Bond Disconnection: Cleavage of the bond between the piperazine nitrogen and the ethyl group. This route presupposes the prior existence of the piperazine-aryl linkage. The key intermediates for this pathway are Methyl 2-(piperazin-1-yl)benzoate and an ethylating agent (such as ethyl halide or diethyl sulfate).

Ester Bond Disconnection: Cleavage of the ester linkage. This approach involves forming the ester in the final step of the synthesis. The primary intermediates identified are 2-(4-ethylpiperazin-1-yl)benzoic acid and methanol (B129727) .

These disconnections lead to the identification of the following key synthetic intermediates, which form the basis for the forward synthesis strategies discussed below:

Methyl 2-halobenzoate (e.g., Methyl 2-bromobenzoate)

N-ethylpiperazine

Methyl 2-(piperazin-1-yl)benzoate

2-(4-ethylpiperazin-1-yl)benzoic acid

Forward Synthesis Strategies for this compound

Based on the retrosynthetic analysis, several forward synthesis strategies can be employed to construct this compound.

Esterification Reactions for Benzoate (B1203000) Moiety Formation

This strategy involves the formation of the methyl ester from the corresponding carboxylic acid, 2-(4-ethylpiperazin-1-yl)benzoic acid. This is often the final step in a synthetic sequence.

Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed, often by using a Dean-Stark apparatus.

Reaction with Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to yield the methyl ester under mild conditions. nih.gov

Table 1: Comparison of Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux in methanol | Inexpensive reagents, simple procedure | Requires harsh acidic conditions, equilibrium-driven |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Methanol, Base | Room temperature or mild heating | High yield, fast reaction, irreversible | Generates corrosive byproducts, requires an extra step |

N-Alkylation and Amine Functionalization of the Piperazine Ring

This approach begins with a pre-formed piperazine-aryl ester, specifically Methyl 2-(piperazin-1-yl)benzoate, and introduces the ethyl group in a subsequent step.

Direct Alkylation: The secondary amine of Methyl 2-(piperazin-1-yl)benzoate can be directly alkylated using an ethylating agent like ethyl iodide, ethyl bromide, or diethyl sulfate. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), to neutralize the acid generated. researchgate.net

Reductive Amination: A two-step or one-pot procedure where the secondary amine is reacted with acetaldehyde (B116499) to form an intermediate enamine or iminium ion, which is then reduced in situ to the N-ethyl derivative. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.net This method is often milder and more selective than direct alkylation.

Table 2: N-Alkylation Strategies

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Direct Alkylation | Ethyl halide, Base (e.g., K₂CO₃), Solvent (e.g., ACN, DMF) | 25-80 °C | Straightforward, uses common reagents |

Carbon-Nitrogen Bond Forming Reactions for Piperazine-Aryl Linkage

The formation of the bond between the aromatic ring and the piperazine nitrogen is a crucial step and is often accomplished using modern cross-coupling chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming C-N bonds. wikipedia.org It involves the reaction of an aryl halide (e.g., Methyl 2-bromobenzoate) with an amine (N-ethylpiperazine). The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, XPhos, or t-BuXPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃). wikipedia.orgnih.govresearchgate.net The choice of ligand and base is critical and depends on the specific substrates used. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): This method is viable if the benzene ring is sufficiently activated by electron-withdrawing groups. For instance, if a nitro or fluoro group is present at an ortho or para position to the leaving group, N-ethylpiperazine can directly displace the leaving group (like a halogen). For a simple methyl benzoate substrate, this reaction typically requires harsh conditions (high temperature and pressure) and is less common than palladium-catalyzed methods.

Table 3: C-N Bond Formation Reactions

| Method | Key Reagents | Catalyst System | Typical Conditions |

|---|---|---|---|

| Buchwald-Hartwig Amination | Methyl 2-bromobenzoate (B1222928), N-ethylpiperazine, Base (NaOt-Bu) | Pd₂(dba)₃ / Phosphine Ligand | Anhydrous solvent (e.g., Toluene (B28343), Dioxane), 80-110 °C |

Multicomponent Reactions and Convergent Synthesis Routes for Benzoate-Piperazine Conjugates

Modern synthetic chemistry emphasizes efficiency, and multicomponent reactions (MCRs) offer a powerful approach by combining three or more reactants in a single operation to form a complex product. nih.gov While a specific MCR for this compound is not established in the literature, the principles of MCRs can be applied to design a convergent synthesis.

A hypothetical convergent MCR could involve the reaction of a derivative of 2-aminobenzoic acid, an ethylating agent, and a synthon for the remaining portion of the piperazine ring. For example, reactions involving isonitriles are a cornerstone of MCR chemistry. nih.gov

Stereoselective Synthesis and Chiral Resolution Considerations for Analogs

The parent molecule, this compound, is achiral and does not have any stereocenters. However, stereochemistry becomes a critical consideration for the synthesis of its analogs, particularly those with substituents on the carbon atoms of the piperazine ring.

The synthesis of chiral piperazine derivatives can be achieved through several key strategies:

Use of Chiral Starting Materials: A common approach is to start from readily available chiral building blocks, such as α-amino acids. For instance, a chiral amino acid can be used to construct a diketopiperazine intermediate, which is then reduced to form a stereodefined disubstituted piperazine. rsc.org

Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to induce stereoselectivity in a reaction that creates a chiral center. For example, catalytic enantioselective approaches can be used to synthesize carbon-substituted piperazines. rsc.org

Diastereoselective Cyclization: If a molecule already contains a chiral center, it can direct the stereochemical outcome of a subsequent ring-forming reaction. Intramolecular hydroamination reactions, for example, can be highly diastereoselective in forming 2,6-disubstituted piperazines. organic-chemistry.org

Chiral Resolution: If a racemic mixture of a chiral analog is synthesized, it can be separated into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

These methods are essential for producing enantiomerically pure analogs for structure-activity relationship (SAR) studies in medicinal chemistry, where the biological activity often resides in a single enantiomer.

Green Chemistry Principles in Synthetic Design and Optimization

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable manufacturing processes. These principles provide a framework for designing chemical reactions that are safer, more efficient, and less harmful to the environment. Key areas of focus include the selection of reaction pathways with high atom economy, the use of safer solvents, and the implementation of energy-efficient reaction conditions.

A plausible synthetic route to this compound involves the N-arylation of 1-ethylpiperazine (B41427) with methyl 2-halobenzoate, likely through a Buchwald-Hartwig amination. This reaction, while powerful, traditionally relies on palladium catalysts with phosphine ligands and organic solvents, presenting opportunities for green optimization.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Buchwald-Hartwig amination, a cross-coupling reaction, can be designed to have a high atom economy. The ideal reaction would see all the atoms of the reactants incorporated into the final product and a salt byproduct.

For the synthesis of this compound, the reaction would be:

Methyl 2-bromobenzoate + 1-ethylpiperazine → this compound + HBr salt

In this idealized reaction, the primary atoms of the reactants are incorporated into the product. The main byproduct is a salt, which, depending on the base used, can be relatively benign. The choice of base and catalyst system is critical to minimizing waste.

Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives or, ideally, solvent-free conditions.

Solvent Replacement: For the Buchwald-Hartwig amination, solvents like toluene or dioxane are common. Greener alternatives could include more benign solvents like anisole (B1667542) or shifting to aqueous conditions if a suitable water-soluble catalyst system can be developed.

Solvent-Free Conditions: A particularly innovative and green approach is the use of one of the reactants as the solvent. nih.govorganic-chemistry.org In the synthesis of N-arylpiperazines, using an excess of piperazine as the solvent has been demonstrated to be an effective and eco-friendly strategy. nih.govorganic-chemistry.org This approach eliminates the need for an additional organic solvent, thereby reducing waste and simplifying purification. nih.govorganic-chemistry.org

| Solvent System | Advantages | Disadvantages | Green Chemistry Alignment |

|---|---|---|---|

| Toluene/Dioxane | Good solubility for reactants and catalysts | Volatile organic compounds (VOCs), potential health hazards | Low |

| Anisole | Higher boiling point, less volatile than toluene | Can be more difficult to remove | Medium |

| Water | Benign, non-flammable, low cost | Requires water-soluble catalysts, potential for hydrolysis of the ester | High |

| Solvent-Free (Excess Piperazine) | Eliminates solvent waste, simplifies workup | Requires higher temperatures, potential for side reactions | Very High |

Reducing energy consumption is a key tenet of green chemistry. This can be achieved by using milder reaction conditions and alternative energy sources.

Catalyst Optimization: The development of highly active catalysts can enable reactions to proceed at lower temperatures and with shorter reaction times, thus saving energy. Palladium nanoparticles synthesized using green methods, such as from algae extracts, have shown high catalytic activity in Buchwald-Hartwig reactions, allowing for efficient coupling under milder conditions. benthamdirect.com These catalysts also offer the benefit of being recyclable. benthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates compared to conventional heating, often leading to higher yields in shorter times and with reduced energy consumption. nih.gov This technique has been successfully applied to the synthesis of various piperazine derivatives. nih.gov

| Method | Typical Temperature | Typical Reaction Time | Energy Consumption | Key Advantages |

|---|---|---|---|---|

| Conventional Heating | 80-120 °C | Several hours to 24 hours | High | Well-established and widely used |

| Highly Active Nanocatalysts | Room temperature to 80 °C | Shorter reaction times | Lower | Milder conditions, potential for catalyst recycling |

| Microwave-Assisted Synthesis | Localized superheating | Minutes to a few hours | Reduced | Rapid heating, shorter reaction times, often higher yields |

While direct chemo-enzymatic synthesis of this compound is not yet reported, the principles of biocatalysis offer a promising avenue for future green synthetic routes. Enzymes, such as lipases and amine oxidases, can catalyze reactions with high selectivity under mild, aqueous conditions.

Biocatalytic Precursor Synthesis: Enzymes could be employed in the synthesis of key precursors. For instance, a lipase (B570770) could be used for the enantioselective resolution of a chiral precursor to 1-ethylpiperazine, if a specific stereoisomer were desired.

Enzymatic C-N Bond Formation: While less common for this specific transformation, research into enzymes capable of catalyzing C-N bond formation is ongoing. The development of such an enzyme could provide a highly sustainable route to arylpiperazines. The biocatalytic synthesis of piperidine (B6355638) derivatives using immobilized lipases in multicomponent reactions has been demonstrated, suggesting the potential for similar strategies to be applied to piperazine synthesis. rsc.org

The application of green chemistry principles to the synthesis of this compound offers significant opportunities to enhance the sustainability of its production. By focusing on atom economy, safer solvents, energy efficiency, and exploring novel chemo-enzymatic pathways, the environmental footprint of this important chemical compound can be substantially reduced.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 2 4 Ethylpiperazin 1 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For Methyl 2-(4-ethylpiperazin-1-YL)benzoate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement. Due to the presence of the piperazine (B1678402) ring, which can undergo chair-boat conformational changes, and potential restricted rotation around the C(aryl)-N bond, the NMR spectra can exhibit dynamic effects such as broadened signals or the presence of multiple conformers at room temperature. nih.govresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the N-ethylpiperazine group. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution on the benzene (B151609) ring. The protons on the ethyl group and the piperazine ring would appear in the aliphatic region of the spectrum.

Expected ¹H NMR Chemical Shifts:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplets | 4H |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H |

| Piperazine Ring (-NCH₂CH₂N-) | 2.5 - 3.2 | Multiplets | 8H |

| Ethyl Group (-NCH₂CH₃) | 2.4 - 2.6 | Quartet | 2H |

| Ethyl Group (-NCH₂CH₃) | ~1.1 | Triplet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonances and Multiplicities

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would be characterized by signals for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the piperazine and ethyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the ester group and the electron-donating nature of the piperazine nitrogen.

Expected ¹³C NMR Chemical Shifts:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-N) | 145 - 155 |

| Aromatic (C-H) | 115 - 135 |

| Aromatic (C-C=O) | 125 - 135 |

| Methyl Ester (-OCH₃) | 50 - 55 |

| Piperazine Ring (-NCH₂) | 45 - 55 |

| Ethyl Group (-NCH₂) | 50 - 55 |

| Ethyl Group (-CH₃) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show the correlation between the ethyl group's methylene (B1212753) and methyl protons, as well as the couplings between protons within the piperazine ring and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connection between the piperazine ring and the benzoate (B1203000) moiety, for example, by observing a correlation from the piperazine protons to the aromatic carbon at the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to study the preferred conformation of the molecule, for instance, by observing through-space interactions between the ethyl group protons and the aromatic protons.

Solid-State NMR Spectroscopy for Polymorphic Analysis (e.g., ¹⁵N CP/MAS NMR)

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR can probe its structure in the crystalline state. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be investigated using this technique. ¹⁵N CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR, in particular, would be sensitive to the different nitrogen environments in the piperazine ring. Different polymorphs could exhibit distinct ¹⁵N chemical shifts due to variations in crystal packing and intermolecular interactions. This technique is particularly valuable for characterizing the solid-state structure and identifying different crystalline forms of piperazine-containing compounds. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly FT-IR, is a rapid and sensitive method for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups in the molecule. The presence of the ester and the substituted benzene ring, along with the aliphatic C-H bonds of the ethyl and piperazine groups, would give rise to a unique spectral fingerprint.

Expected FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1710 - 1730 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-N (Aliphatic Amine) | Stretching | 1000 - 1250 |

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopic analysis would provide critical insights into the vibrational modes of the this compound structure. This non-destructive technique is complementary to infrared spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. A hypothetical FT-Raman spectrum would be analyzed to identify characteristic peaks corresponding to specific functional groups and skeletal vibrations within the molecule.

Key vibrational modes that would be expected and analyzed include:

Aromatic C-H stretching: Typically observed around 3050-3100 cm⁻¹.

Aliphatic C-H stretching: From the ethyl and piperazine groups, expected in the 2800-3000 cm⁻¹ region.

Carbonyl (C=O) stretching: The ester group would exhibit a strong, characteristic peak, typically in the range of 1700-1730 cm⁻¹.

Aromatic C=C stretching: Multiple bands are expected between 1450 and 1610 cm⁻¹ for the benzene ring.

Piperazine ring vibrations: Characteristic breathing and stretching modes of the piperazine ring would be identified.

C-N stretching: Vibrations from the link between the benzene ring and the piperazine nitrogen, and within the piperazine ring itself, typically found in the 1200-1350 cm⁻¹ region.

A data table would be constructed to list the observed Raman shifts (in cm⁻¹) and their corresponding vibrational assignments.

Hypothetical Raman Spectroscopy Data Table

| Raman Shift (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3060 | Aromatic C-H Stretch |

| ~2975, ~2940, ~2880 | Aliphatic C-H Stretch (Ethyl, Piperazine) |

| ~1720 | C=O Stretch (Ester) |

| ~1605, ~1580 | Aromatic C=C Ring Stretch |

| ~1310 | C-N Stretch (Aromatic-Piperazine) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for polar and thermally labile molecules like this compound. In positive ion mode, the analysis would be expected to show a prominent protonated molecule peak [M+H]⁺. The exact mass of this ion would confirm the molecular formula (C₁₄H₂₀N₂O₂).

The expected m/z value for the protonated molecule would be calculated based on the monoisotopic masses of the elements:

C₁₄H₂₁N₂O₂⁺: (14 * 12.000000) + (21 * 1.007825) + (2 * 14.003074) + (2 * 15.994915) = 249.15980 Da.

The spectrum would likely also show adducts, such as [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would provide a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. cymitquimica.com An HRMS (ESI-TOF) experiment would be expected to yield a mass for the [M+H]⁺ ion that is very close to the calculated exact mass (249.15980 Da), thereby confirming the molecular formula C₁₄H₂₀N₂O₂. cymitquimica.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Hypothetical HRMS Data Table

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It serves as an excellent method for assessing the purity of a synthesized compound. For this compound, a GC-MS analysis would involve injecting the sample onto a GC column, where it would travel through and separate from any impurities. The retention time (the time it takes for the compound to exit the column) would be characteristic of the compound under the specific GC conditions. The mass spectrometer would then record the mass spectrum of the compound as it elutes. A pure sample would show a single major peak in the gas chromatogram, and the corresponding mass spectrum would display the molecular ion and a reproducible fragmentation pattern that could be used for structural confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Visible Spectroscopy)

Quantitative Absorption Studies and Molar Extinction Coefficients

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum for this compound would be expected to show absorption bands characteristic of the substituted benzene ring. The piperazine and ester groups act as auxochromes, modifying the absorption maxima (λ_max) and intensity.

A quantitative study would involve preparing solutions of the compound at several known concentrations in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) and measuring their absorbance at the λ_max. According to the Beer-Lambert law (A = εbc), a plot of absorbance versus concentration would yield a straight line. The slope of this line would be used to determine the molar extinction coefficient (ε), a measure of how strongly the compound absorbs light at that wavelength. nih.gov

Hypothetical UV-Visible Spectroscopy Data Table

| Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|

| Ethanol | Data Not Available | Data Not Available |

This coefficient is a characteristic constant for a particular substance at a specific wavelength and is valuable for quantitative analysis. nih.gov The presence of an isosbestic point in titration experiments could suggest the formation of a 1:1 complex if the compound were studied in the presence of another interacting molecule. nih.gov

Fluorescence and Phosphorescence Investigations

Detailed experimental studies on the fluorescence and phosphorescence properties of this compound are not extensively available in the public domain. However, the photophysical properties of structurally related benzoate derivatives have been a subject of scientific inquiry. For instance, studies on other methyl benzoate derivatives have explored their interaction with proteins like bovine serum albumin using steady-state and time-resolved spectroscopic techniques. These investigations have revealed that such interactions can lead to fluorescence quenching through a static mechanism, indicating the formation of a complex between the molecule and the protein. mdpi.com The analysis of thermodynamic parameters in these studies, such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), has suggested the role of hydrogen bonding in these interactions. mdpi.com

Furthermore, research into various donor-acceptor type fluorescent dyes containing piperazine moieties has demonstrated interesting photophysical properties, including high emission and notable solvatochromism, where the color of the substance changes with the polarity of the solvent. mdpi.com While direct data for this compound is unavailable, the general photophysical behavior of similar molecular frameworks suggests that it may also exhibit fluorescence, potentially influenced by the electronic nature of the substituent groups and the surrounding environment.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

The solid-state structure of this compound has not been specifically detailed in published crystallographic databases. However, the principles of X-ray diffraction and the analyses applied to analogous compounds provide a framework for understanding its potential crystalline architecture.

Single Crystal X-ray Diffraction for Atomic Connectivity and Stereochemistry

Single crystal X-ray diffraction is a powerful technique for unambiguously determining the three-dimensional arrangement of atoms within a crystal. For related piperazine derivatives, this method has been used to confirm molecular structures, identify the conformation of the piperazine ring (often a chair conformation), and determine the relative orientation of different parts of the molecule. researchgate.net For instance, in the crystal structure of a similar compound, the dihedral angle between the piperazine ring and an adjacent phthalimide (B116566) ring system was determined to be 89.30 (8)°. researchgate.net Should single crystals of this compound be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, definitively establishing its atomic connectivity and stereochemistry.

Crystal Packing Analysis and Supramolecular Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These supramolecular interactions are crucial for the stability of the crystal lattice. In the crystal structures of related benzoate and piperazine compounds, several types of interactions have been identified:

Hydrogen Bonding: N-H···O and C-H···O hydrogen bonds are commonly observed, linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netnih.govnih.gov

π-π Stacking: Aromatic rings in adjacent molecules can interact through π-π stacking, with typical centroid-centroid distances ranging from 3.5 to 3.8 Å. researchgate.netnih.gov

An analysis of the crystal structure of this compound would likely reveal a combination of these interactions, dictating its solid-state architecture.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules.

The analysis generates a three-dimensional surface, often colored to represent different properties, and a two-dimensional "fingerprint plot" that summarizes the types and relative contributions of different intermolecular contacts. For example, in the Hirshfeld surface analysis of related compounds, the most significant contributions to crystal packing often come from H···H, O···H/H···O, and C···H/H···C contacts. nih.govnih.gov A breakdown of these contributions for a related molecule showed H···H contacts accounting for 53.8% of the total interactions, followed by H···C/C···H at 21.8% and H···O/O···H at 14.3%. nih.goviucr.org This type of quantitative analysis provides valuable insights into the forces governing the supramolecular assembly of the crystal.

Computational Chemistry and Theoretical Investigations of Methyl 2 4 Ethylpiperazin 1 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to determine the molecule's geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. espublisher.com It is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. For Methyl 2-(4-ethylpiperazin-1-YL)benzoate, DFT would be employed to perform geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure.

This process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, by exploring the potential energy surface, DFT can identify different stable conformations (conformers) of the molecule. The piperazine (B1678402) ring, for instance, can exist in chair, boat, and twist-boat conformations, and the orientation of the ethyl and benzoate (B1203000) substituents can vary. Understanding the relative energies of these conformers is crucial as the conformational landscape can influence the molecule's biological activity and physical properties.

Table 1: Hypothetical Structural Parameters of this compound Optimized with DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (piperazine) | ~1.46 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Angle | C-N-C (piperazine) | ~110° |

| Dihedral Angle | C-C-N-C (piperazine ring) | Varies with conformation |

Note: This table is illustrative and does not represent actual calculated data.

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, DFT can be used to predict:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. This allows for the assignment of specific vibrational modes to the observed spectral bands.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to absorption in the UV-Visible spectrum. This provides insight into the molecule's electronic structure and its potential color and photostability.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (ppm) | 7.8 (aromatic) | 7.9 (aromatic) |

| 13C NMR (ppm) | 167 (C=O) | 166 (C=O) |

| IR Frequency (cm-1) | 1720 (C=O stretch) | 1715 (C=O stretch) |

| UV-Vis λmax (nm) | 280 | 285 |

Note: This table is for illustrative purposes, showing the typical correlation between predicted and experimental data for a molecule similar in structure.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. researchgate.netacadpubl.eu For this compound, NBO analysis would provide a detailed picture of the bonding and electronic distribution.

Key insights from NBO analysis would include:

The hybridization of atomic orbitals.

The nature of the lone pairs on the nitrogen and oxygen atoms.

The extent of electron delocalization from the piperazine ring to the benzoate moiety, and vice versa.

These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the interaction between donor and acceptor orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a useful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

For this compound, an MEP map would likely show:

Negative potential (red/yellow): Regions around the oxygen atoms of the ester group and the nitrogen atoms of the piperazine ring, indicating their susceptibility to electrophilic attack.

Positive potential (blue): Regions around the hydrogen atoms, particularly those on the aromatic ring, which are potential sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational flexibility in different environments, such as in a solvent or interacting with a biological target.

MD simulations would allow for the exploration of:

The full range of accessible conformations and the transitions between them.

The influence of solvent molecules on the conformational preferences.

The stability of the molecule at different temperatures.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govresearchgate.netjmchemsci.com

If a series of compounds related to this compound with known activities or properties were available, a QSAR/QSPR study could be performed. This would involve:

Calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound.

Developing a mathematical equation that relates these descriptors to the observed activity or property.

Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties. mdpi.commdpi.com

Reaction Mechanism Elucidation through Computational Pathways

The synthesis of this compound, likely proceeding through a nucleophilic aromatic substitution (SNAr) reaction between a derivative of methyl benzoate (e.g., methyl 2-fluorobenzoate) and 1-ethylpiperazine (B41427), can be meticulously studied using computational methods. researchgate.netmasterorganicchemistry.com Density Functional Theory (DFT) is a common quantum mechanical method used to explore reaction mechanisms, activation energies, and the thermodynamic feasibility of such processes. researchgate.net These calculations help elucidate whether the reaction follows a classical stepwise pathway, involving a discrete Meisenheimer complex, or a concerted mechanism where bond formation and breakage occur simultaneously. nih.govresearchgate.netacs.org

A critical aspect of understanding a reaction mechanism is the characterization of its transition states (TS)—the highest energy points along the reaction coordinate. masterorganicchemistry.com Computational chemists use algorithms to locate the precise geometry of these short-lived structures. For the SNAr synthesis of this compound, calculations would identify the transition state for the initial nucleophilic attack of the piperazine nitrogen onto the aromatic ring and, if applicable, the transition state for the departure of the leaving group. masterorganicchemistry.comyoutube.com

Table 1: Illustrative Reaction Energy Profile Data for a Hypothesized SNAr Synthesis Pathway

| Species/State | Description | Relative Energy (kcal/mol) |

| Reactants | Methyl 2-fluorobenzoate (B1215865) + 1-ethylpiperazine | 0.0 |

| TS1 | Transition state for nucleophilic attack | +22.5 |

| Intermediate | Meisenheimer Complex | +15.8 |

| TS2 | Transition state for leaving group departure | +18.2 |

| Products | This compound + F⁻ | -10.4 |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a computational study on a reaction mechanism. Actual values would be determined through specific DFT calculations.

The solvent in which a reaction is conducted can dramatically influence its rate and outcome. nih.gov Computational models are essential for understanding these effects at a molecular level. Two primary approaches are used: implicit and explicit solvation models. chemrxiv.org

Implicit (or continuum) models treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. This approach can capture the general effects of solvent polarity on the stabilization of charged intermediates and transition states. researchgate.net For the synthesis of this compound, an SNAr reaction, moving from a nonpolar to a polar aprotic solvent would be expected to stabilize the negatively charged Meisenheimer intermediate and the associated transition states, thereby increasing the reaction rate. nih.govresearchgate.net

Explicit solvent models, while more computationally demanding, involve including a number of individual solvent molecules in the calculation. chemrxiv.org This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial. Research has shown that for some SNAr reactions, explicit solvent molecules can significantly alter the free energy surface compared to implicit models, sometimes by modifying the nature of the reacting nucleophile or stabilizing the transition state through direct interaction. chemrxiv.orgresearchgate.net

Table 2: Hypothetical Solvent Effects on the Activation Energy of SNAr Synthesis

| Solvent | Dielectric Constant (ε) | Calculated Activation Free Energy (ΔG‡, kcal/mol) |

| Toluene (B28343) | 2.4 | 28.7 |

| Tetrahydrofuran (THF) | 7.5 | 25.1 |

| Acetonitrile | 37.5 | 23.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 21.9 |

Note: This table presents illustrative data showing the trend of decreasing activation energy with increasing solvent polarity, as would be computationally investigated for the target reaction.

Prediction of Materials Science Relevant Properties (e.g., Hyperpolarizability for Non-Linear Optics)

Beyond reaction mechanisms, computational chemistry is a powerful tool for predicting the physical properties of molecules, which is vital for designing new materials. This compound possesses structural features—an electron-donating ethylpiperazinyl group attached to an electron-accepting methyl benzoate moiety—that are characteristic of molecules with significant non-linear optical (NLO) properties. rsc.orgmdpi.com

NLO materials are crucial for applications in photonics and optoelectronics. The key molecular parameter governing the second-order NLO response is the first hyperpolarizability (β). researchgate.net DFT and Time-Dependent DFT (TD-DFT) are widely used to calculate this property. nih.govaip.org The calculations typically involve determining the molecule's dipole moment (μ) and polarizability (α), followed by the components of the hyperpolarizability tensor. researchgate.netphyschemres.org

The magnitude of hyperpolarizability in donor-π-acceptor (D-π-A) systems is strongly related to the intramolecular charge transfer from the donor to the acceptor. rsc.org Computational analysis can quantify this charge transfer and correlate it with the predicted NLO response. For this compound, theoretical studies would likely confirm that the ethylpiperazinyl group acts as an effective electron donor, while the ester and aromatic ring function as the acceptor and π-bridge, making it a candidate for NLO applications. rsc.org

Table 3: Representative Calculated NLO Properties for a D-π-A Molecule

| Property | Symbol | Illustrative Calculated Value |

| Dipole Moment | μ | 5.2 Debye |

| Average Polarizability | α | 35.5 x 10⁻²⁴ esu |

| First Hyperpolarizability | β | 28.9 x 10⁻³⁰ esu |

Note: These values are representative examples for a molecule of similar size and electronic character, based on DFT calculations. Specific values for this compound would require dedicated computational analysis.

Chemical Reactivity and Derivatization Studies of Methyl 2 4 Ethylpiperazin 1 Yl Benzoate

Transformations of the Ester Functional Group

The ester functional group in Methyl 2-(4-ethylpiperazin-1-yl)benzoate is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, amides, and alcohols.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-ethylpiperazin-1-yl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating attack by water.

| Reaction | Reagents and Conditions | Product |

| Basic Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 2-(4-ethylpiperazin-1-yl)benzoic acid |

| Acidic Hydrolysis | H₃O⁺, Heat | 2-(4-ethylpiperazin-1-yl)benzoic acid |

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) under acidic conditions will lead to the formation of Ethyl 2-(4-ethylpiperazin-1-yl)benzoate and methanol (B129727). The reaction is reversible, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed.

Amidation and Reduction Reactions

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, often termed aminolysis, typically requires heating the ester with the amine. The reaction can be slow but can be catalyzed by certain Lewis acids. For instance, treatment of this compound with a primary amine (R-NH₂) would yield N-alkyl-2-(4-ethylpiperazin-1-yl)benzamide.

Reduction: The ester functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) ion and a subsequent reduction of the intermediate aldehyde to the primary alcohol, [2-(4-ethylpiperazin-1-yl)phenyl]methanol. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

| Reaction | Reagent | Product |

| Amidation | R-NH₂, Heat | N-alkyl-2-(4-ethylpiperazin-1-yl)benzamide |

| Reduction | LiAlH₄ | [2-(4-ethylpiperazin-1-yl)phenyl]methanol |

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in this compound contains two tertiary nitrogen atoms. The nitrogen at position 1 is attached to the benzoate (B1203000) ring, and its lone pair of electrons can participate in resonance with the aromatic system to some extent. The nitrogen at position 4 is part of an ethyl group and is more nucleophilic.

Acylation and Sulfonylation Reactions

Acylation: The more nucleophilic nitrogen atom at the 4-position of the piperazine ring can undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction leads to the formation of an amide bond. For example, reaction with acetyl chloride would yield methyl 2-(4-acetyl-1-ethylpiperazin-1-ium-1-yl)benzoate chloride.

Sulfonylation: Similarly, the nitrogen at the 4-position can be sulfonylated by reacting with sulfonyl chlorides. For instance, treatment with methanesulfonyl chloride in the presence of a base would produce methyl 2-[4-(methylsulfonyl)-1-ethylpiperazin-1-ium-1-yl]benzoate.

Formation of Quaternary Ammonium (B1175870) Salts

The tertiary nitrogen atom at the 4-position of the piperazine ring can react with alkyl halides to form a quaternary ammonium salt. This reaction, known as quaternization, involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. For example, reaction with methyl iodide would lead to the formation of a methyl quaternary ammonium iodide salt. The formation of a quaternary ammonium salt at the nitrogen attached to the aromatic ring is less likely due to its lower nucleophilicity.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring

The benzoate ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.

| Reaction Type | Directing Effect of -COOCH₃ | Directing Effect of -N(piperazinyl) | Predicted Position of Substitution |

| Electrophilic Aromatic Substitution | Meta-directing (deactivating) | Ortho, para-directing (activating) | Positions 3 and 5 |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAAr) on the benzoate ring is generally difficult as the ring is not highly electron-deficient. For SNAAr to occur, the ring typically needs to be substituted with strong electron-withdrawing groups, and a good leaving group must be present. In the case of this compound, there are no strong electron-withdrawing groups on the ring that would significantly activate it towards nucleophilic attack. Therefore, nucleophilic aromatic substitution is not a facile reaction for this compound under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The structure of this compound, featuring a disubstituted benzene (B151609) ring, presents opportunities for further functionalization through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. The primary sites for such reactions on the aromatic ring would typically require prior activation, for instance, by introducing a halide (Br, I) or a triflate group onto the benzene ring. Once activated, the molecule could participate in a range of palladium-catalyzed reactions.

Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: If a halogenated derivative of this compound were prepared, it could undergo a Suzuki-Miyaura coupling with various boronic acids or esters. This reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl substituents onto the benzene ring. The general conditions would involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base.

Buchwald-Hartwig Amination: This reaction would enable the introduction of an additional nitrogen-based substituent onto a halogenated precursor of the title compound. By reacting the aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand, a new C-N bond can be formed. youtube.com This could be used to synthesize more complex poly-amine structures.

Heck Coupling: The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org A halogenated version of this compound could be reacted with various alkenes to introduce vinyl groups onto the aromatic core, which can be further functionalized.

Sonogashira Coupling: To introduce an alkyne moiety, a Sonogashira coupling could be employed. organic-chemistry.orgwikipedia.org This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, providing a route to compounds with carbon-carbon triple bonds.

The following table outlines hypothetical examples of these reactions, assuming a bromo-derivative of the title compound is used as a starting material.

| Coupling Reaction | Reactants | Catalyst/Reagents | Hypothetical Product |

| Suzuki-Miyaura | Bromo-Methyl 2-(4-ethylpiperazin-1-YL)benzoate, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl-substituted derivative |

| Buchwald-Hartwig | Bromo-Methyl 2-(4-ethylpiperazin-1-YL)benzoate, Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Anilino-substituted derivative |

| Heck | Bromo-Methyl 2-(4-ethylpiperazin-1-YL)benzoate, Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Styrenyl-substituted derivative |

| Sonogashira | Bromo-Methyl 2-(4-ethylpiperazin-1-YL)benzoate, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl-substituted derivative |

This table is illustrative and based on general principles of cross-coupling reactions, as specific experimental data for this compound is not available.

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of this compound would target different functionalities within the molecule.

Oxidation:

The most susceptible sites for oxidation are the nitrogen atoms of the piperazine ring and the ethyl group attached to it.

N-Oxidation: The tertiary nitrogen atoms in the piperazine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The formation of N-oxides can significantly alter the physicochemical properties of the molecule.

Oxidative N-Dealkylation: The ethyl group on the piperazine nitrogen could be susceptible to oxidative cleavage. Metabolic studies of similar arylpiperazine derivatives have shown that CYP3A4-dependent N-dealkylation can occur. nih.gov This process would lead to the formation of the corresponding N-de-ethylated piperazine derivative.

Benzylic Oxidation (if applicable): While the title compound does not have a benzylic C-H bond on the aromatic ring itself, if an alkyl substituent were present on the benzene ring, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.org

Reduction:

The primary site for reduction in this compound is the methyl ester group.

Ester Reduction: The methyl ester can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). youtube.com This transformation would yield [2-(4-ethylpiperazin-1-yl)phenyl]methanol. The choice of reducing agent can be crucial to avoid unwanted side reactions. For instance, LiAlH₄ is a very strong reducing agent and might affect other parts of the molecule under harsh conditions, while DIBAL-H can sometimes allow for the partial reduction of esters to aldehydes at low temperatures. youtube.com

The following table summarizes the potential oxidation and reduction products.

| Reaction Type | Reagent | Functional Group Targeted | Potential Product |

| N-Oxidation | m-CPBA | Piperazine Nitrogens | Methyl 2-(4-ethyl-1,4-dioxido-piperazin-1-yl)benzoate |

| N-Dealkylation | Oxidative metabolism (e.g., CYP3A4) | N-ethyl group | Methyl 2-(piperazin-1-yl)benzoate |

| Ester Reduction | LiAlH₄ | Methyl ester | [2-(4-ethylpiperazin-1-yl)phenyl]methanol |

This table presents plausible transformations based on the known reactivity of the functional groups present in the molecule. Specific experimental validation for this compound is required.

Advanced Research Perspectives and Non Clinical Applications of Methyl 2 4 Ethylpiperazin 1 Yl Benzoate and Its Analogs

Role as a Versatile Synthetic Intermediate in Organic Synthesis

Methyl 2-(4-ethylpiperazin-1-yl)benzoate is a compound whose structural framework, featuring a benzoate (B1203000) ester and an N-substituted piperazine (B1678402), positions it as a valuable intermediate in the field of organic synthesis. The piperazine moiety, in particular, is a "privileged scaffold" frequently found in a multitude of approved drugs and biologically active molecules. nih.govresearchgate.net This prevalence is due to the favorable physicochemical and pharmacokinetic properties that the piperazine ring imparts, such as improved solubility and bioavailability. mdpi.commdpi.com The reactivity of the piperazine nitrogens and the potential for modification of the benzoate ring make compounds like this compound key starting materials for more complex molecules. mdpi.comresearchgate.net

Building Block for Complex Heterocyclic Systems

The structure of this compound lends itself to the synthesis of a wide array of complex heterocyclic systems. The piperazine ring can be incorporated into larger scaffolds, and the benzoate portion can undergo various chemical transformations. researchgate.net For instance, derivatives of 2-mercaptobenzoxazole (B50546) and 2-mercaptobenzothiazole (B37678) can be used as starting points for the synthesis of more complex heterocyclic systems. chemmethod.comuobaghdad.edu.iq The general reactivity of N-aryl piperazines allows for their convenient synthesis from anilines and bis(2-chloroethyl)amine (B1207034) hydrochloride, indicating that the core structure of this compound can be readily assembled and then further elaborated. researchgate.net This adaptability makes it a useful building block for creating libraries of compounds for drug discovery and materials science.

Precursor for Advanced Organic Materials

While specific applications of this compound in advanced organic materials are not extensively documented, the inherent properties of its constituent parts suggest potential in this area. Piperazine derivatives are used in the development of various materials, including metal-organic frameworks (MOFs) and charge-transfer polymers for solar cells. researchgate.netrsc.org The benzoate moiety, a common component in liquid crystals and other organic materials, provides a rigid core that can be functionalized to tune the material's properties. The combination of the flexible, functionalizable piperazine and the rigid benzoate in this compound makes it a promising precursor for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Rational Design of Chemical Probes and Molecular Tools

The rational design of chemical probes is a cornerstone of chemical biology, enabling the study of biological processes with high precision. The design of such probes often relies on a deep understanding of structure-activity relationships (SAR) and the strategic incorporation of photoreactive groups or reporter tags. rsc.orgunimi.it

Structure-Based Design Principles for Targeted Interactions with Biomolecular Scaffolds

The design of molecules that can interact specifically with biological targets is a complex process that often starts with a known active compound or "scaffold." The piperazine ring in this compound is a common feature in molecules designed to interact with a variety of biological targets, including G-protein coupled receptors and enzymes. nih.govnih.gov The two nitrogen atoms of the piperazine can act as hydrogen bond acceptors or be protonated, influencing the molecule's interaction with a protein's active site. mdpi.comnih.gov Structure-activity relationship studies of related arylpiperazine compounds have shown that substitutions on both the aromatic ring and the second piperazine nitrogen can significantly affect binding affinity and selectivity for targets like serotonin (B10506) and dopamine (B1211576) receptors. nih.govresearchgate.net These principles can be applied to design analogs of this compound as specific chemical probes. For instance, by understanding the SAR of sulfonylpiperazine analogues, novel allosteric modulators of neuronal nicotinic receptors have been developed.

Exploration of Bioisosteric Replacements and Scaffold Hopping in Chemical Design

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds, improve their properties, or find novel chemical entities with similar biological activity. nih.gov Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing the molecule's activity or pharmacokinetic profile. nih.gov The piperazine ring itself is often considered a bioisostere for other cyclic diamines. nih.govenamine.net For example, replacing a piperazine with a diazaspiroalkane has been explored in the development of σ2 receptor ligands. nih.gov

Scaffold hopping, a more drastic modification, involves replacing the central core of a molecule while retaining its key binding elements. nih.govdundee.ac.uk This can lead to the discovery of completely new classes of compounds with improved properties. The piperazine scaffold is a frequent participant in such strategies due to its versatility and established role in pharmacologically active compounds. nih.govdundee.ac.uk

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. Host-guest chemistry, a subfield of supramolecular chemistry, involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. Piperazine and its derivatives are known to act as guests in various host-guest systems. researchgate.net For example, piperazine derivatives can form stable inclusion complexes with host molecules like cucurbiturils and cyclodextrins. researchgate.netnih.govnih.gov These interactions are driven by forces such as hydrogen bonding and van der Waals interactions. researchgate.net The formation of such complexes can alter the physicochemical properties of the guest molecule, for instance, by increasing its solubility or stability. nih.gov The structure of this compound, with its aromatic ring and piperazine moiety, makes it a candidate for forming host-guest complexes, which could have applications in areas like drug delivery and sensing. researchgate.netresearchgate.net

Formation of Inclusion Complexes with Macrocyclic Hosts

While direct studies on the inclusion complex formation of this compound are not extensively documented, research on analogous methyl benzoate derivatives provides significant insights into this behavior. These derivatives are known to form stable inclusion complexes with various macrocyclic hosts, such as p-sulfocalix nih.govarenes (SCA nih.gov). The encapsulation of guest molecules like methyl benzoate derivatives within the hydrophobic cavity of a macrocyclic host in an aqueous solution leads to notable changes in their photophysical and photochemical properties.

The interaction between methyl benzoate analogs and macrocyclic hosts typically results in the formation of stable 1:1 or 1:2 host-guest complexes in both ground and excited states. The stoichiometry of these complexes is influenced by the specific structure of the guest molecule. Spectroscopic techniques, including steady-state and time-resolved methods, as well as 1H NMR, are instrumental in studying these interactions and confirming the formation and structure of the inclusion complexes. The modifications in absorption and fluorescence spectra upon encapsulation provide evidence of complex formation and allow for the determination of equilibrium constants using methods like the Benesi-Hildebrand plot.

Table 1: Stoichiometry of Inclusion Complexes for Methyl Benzoate Analogs with p-sulfocalix nih.govarene (SCA nih.gov)

| Guest Molecule (Analog) | Stoichiometry (Guest:Host) | State |

|---|---|---|

| Methyl o-methoxy p-methylaminobenzoate | 1:1 | Ground & Excited |

| Methyl o-hydroxy p-methylaminobenzoate | 1:1 | Ground & Excited |

| Analog III | 1:2 | Ground & Excited |

| Analog IV | 1:2 | Ground & Excited |

Data derived from studies on various methyl benzoate derivatives.

Self-Assembly and Nanostructure Formation

The capacity for self-assembly is a key feature of molecules that can form directional, non-covalent interactions. For piperazine-based compounds, supramolecular self-assembly is a notable characteristic, often stabilized by the formation of extensive hydrogen bond networks, sometimes involving water molecules within a crystal lattice nih.gov. The structure of this compound, containing nitrogen atoms in the piperazine ring, presents potential sites for hydrogen bonding.

Although specific research into the self-assembly of this compound to form distinct nanostructures has not been reported, the inherent properties of its piperazine core suggest a predisposition for such behavior nih.gov. The interplay of hydrogen bonding, and potentially π-stacking interactions from the benzoate ring, could direct the assembly of these molecules into ordered supramolecular structures. This remains a promising area for future investigation, where controlling solvent and temperature conditions could lead to the formation of novel nanomaterials.

Investigation in Catalysis and Ligand Design

The piperazine scaffold is a privileged and versatile structure in the field of catalysis, valued for its unique binding possibilities with metal ions nih.gov.

Ligand Design for Transition Metal Catalysis

The molecular architecture of this compound and its analogs makes them attractive candidates for ligand design in transition metal catalysis. The two nitrogen atoms of the piperazine ring can act as donor sites, allowing the molecule to function as a bidentate or a bridging ligand, coordinating to one or more metal centers. Furthermore, the presence of the carbonyl oxygen on the benzoate ring introduces an additional potential coordination site.

This N,N' or potential N,O coordination capability allows for the formation of stable chelate rings with transition metals, which is a critical factor in the activity and selectivity of many catalysts nih.gov. Piperazine-based ligands have been successfully incorporated into metal complexes used for various catalytic transformations nih.govmdpi.com. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the piperazine nitrogen or the benzoate ring, thereby influencing the performance of the resulting metal catalyst mdpi.com. The development of transition metal complexes with ligands analogous to this compound could yield novel catalysts for important chemical reactions like cross-coupling or polymerization mdpi.commdpi.com.

Organocatalysis Applications

Beyond coordination chemistry, the piperazine framework is a cornerstone in the design of organocatalysts, particularly for asymmetric synthesis. Chiral piperazine derivatives have been effectively employed in a variety of stereoselective transformations.

While this compound is itself achiral, it serves as a valuable scaffold that could be modified to create chiral organocatalysts. For instance, the introduction of stereocenters on the piperazine ring or its substituents could yield catalysts for reactions such as enantioselective hydroaminations or Mannich reactions nih.govacs.org. Mechanistic insights from studies on similar amine-based catalysts suggest that hydrogen-bonding interactions can be crucial for achieving high enantioselectivity acs.org. Therefore, derivatives of this compound represent a class of molecules with significant, albeit currently untapped, potential in the field of organocatalysis.

Potential in Materials Science and Engineering

The unique combination of an electron-donating group (ethylpiperazine) and an electron-withdrawing/conjugating group (methyl benzoate) suggests that this class of molecules could have interesting properties for materials science applications.

Development of Optoelectronic Materials

The design of organic molecules for optoelectronic applications often relies on creating a "push-pull" system, where an electron-donating moiety is linked to an electron-accepting moiety through a π-conjugated system (like the benzene (B151609) ring). This molecular architecture can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to the properties of many organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and solar cells researchgate.net.

In this compound, the ethylpiperazine group attached to the aromatic ring can act as an electron donor, while the methyl benzoate group can serve as the acceptor. This structure has the potential to exhibit interesting photophysical properties, such as fluorescence, which could be tuned by chemical modification. The fundamental properties of such materials are highly sensitive to their molecular constitution and the way they self-assemble, which affects organization across multiple length scales and ultimately impacts device performance rsc.org. While specific optoelectronic data for this compound is not available, its structural motifs warrant investigation for potential applications in optoelectronic devices.

Advanced Polymer and Network Formation Utilizing the Compound as a Monomer